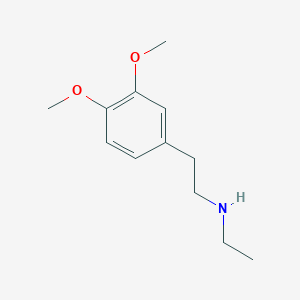

2-(3,4-Dimethoxyphenyl)-N-ethylethanamine

Description

N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine is a chemical compound belonging to the phenethylamine class. It is structurally characterized by an ethyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring. This compound is an analogue of the major human neurotransmitter dopamine, where the hydroxy groups at the 3- and 4-positions are replaced with methoxy groups .

Properties

CAS No. |

112933-49-0 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-ethylethanamine |

InChI |

InChI=1S/C12H19NO2/c1-4-13-8-7-10-5-6-11(14-2)12(9-10)15-3/h5-6,9,13H,4,7-8H2,1-3H3 |

InChI Key |

HRNUZLNPJAFQML-UHFFFAOYSA-N |

SMILES |

CCNCCC1=CC(=C(C=C1)OC)OC |

Canonical SMILES |

CCNCCC1=CC(=C(C=C1)OC)OC |

Synonyms |

N-ETHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine, a related compound, was reported by Pictet and Finkelstein. They started from vanillin and proceeded through a multi-step sequence . A similar sequence was later reported by Buck and Perkin, which involves the following steps:

- 3,4-Dimethoxybenzaldehyde (veratraldehyde)

- 3,4-Dimethoxycinnamic acid

- 3,4-Dimethoxyphenylpropionic acid

- 3,4-Dimethoxyphenylpropionamide

- 3,4-Dimethoxyphenethylamine

A more concise synthesis was provided by Shulgin and Shulgin .

Industrial Production Methods: Industrial production methods for N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine are not well-documented in the literature. the general approach would likely involve the steps mentioned above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine can undergo various types of chemical reactions, including:

- Oxidation : This reaction typically involves the conversion of the amine group to a nitro or nitroso group.

- Reduction : Reduction reactions can convert nitro groups back to amines.

- Substitution : The methoxy groups can be substituted with other functional groups under appropriate conditions.

- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

- Substitution : Reagents like halogens (e.g., bromine, chlorine) and strong acids or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amine form.

Scientific Research Applications

N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has several scientific research applications:

- Chemistry : It is used as a precursor for the synthesis of various isoquinolines and other complex organic molecules .

- Biology : The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter pathways .

- Medicine : Research is ongoing to explore its potential therapeutic applications, including its role as a monoamine oxidase inhibitor .

- Industry : It is used in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine involves its interaction with monoamine oxidase enzymes. It acts as an inhibitor of these enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine . By inhibiting monoamine oxidase, the compound can increase the levels of these neurotransmitters in the brain, potentially affecting mood and cognitive function.

Comparison with Similar Compounds

- 3,4-Dimethoxyphenethylamine : An analogue with similar structural features but without the ethyl group attached to the nitrogen atom .

- Mescaline (3,4,5-trimethoxyphenethylamine) : Another related compound with an additional methoxy group at the 5-position .

- Dopamine (3,4-dihydroxyphenethylamine) : The major human neurotransmitter, where the methoxy groups are replaced with hydroxy groups .

Uniqueness: N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its pharmacological properties and interactions with biological targets. This structural modification can affect its potency, selectivity, and overall biological activity compared to its analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.